Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate
Overview
Description
“Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1420800-14-1 . It has a molecular weight of 270.09 . The IUPAC name for this compound is "methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H8BrN3O2/c1-13-8-6(10)3-5(9(14)15-2)4-7(8)11-12-13/h3-4H,1-2H3" . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.09 . It is recommended to be stored at refrigerated temperatures .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Orally Active CCR5 Antagonists : A practical method for synthesizing an orally active CCR5 antagonist, crucial for HIV-1 infection treatment, has been developed using a process involving Methyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate as a key intermediate (Ikemoto et al., 2005).
Novel Synthesis of [1,2,3]Triazolo[1,5-a]quinoline : The compound played a role in synthesizing [1,2,3]Triazolo[1,5-a]quinoline, showing the versatility of this compound in heterocyclic chemistry and potential applications in developing new pharmaceuticals (Pokhodylo & Obushak, 2019).
Antimicrobial Activity of Synthesized Compounds : Research into the antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, synthesized using this compound, underscores its importance in developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Biotransformation Insights : The biotransformation of benzotriazoles in activated sludge was studied, providing insights into the environmental fate and degradation pathways of such compounds, including this compound (Huntscha et al., 2014).
Chemistry of Polyazaheterocyclic Compounds : Investigations into the acid-catalyzed conversion of [1,2,3]triazolo[5,1-c][1,2,4]benzotriazine derivatives into 1,2,4-benzotriazines and their 1-N-oxides revealed the chemical versatility of such compounds, hinting at broader applications in synthetic chemistry (Tennant, 1967).
Properties
IUPAC Name |
methyl 7-bromo-1-methylbenzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8-6(10)3-5(9(14)15-2)4-7(8)11-12-13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALTCGLXRMQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)OC)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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